1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide

Description

BenchChem offers high-quality 1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-N-propylquinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c1-2-8-22-20(28)13-6-7-17-16(9-13)23-11-19(27)25(17)12-18(26)24-15-5-3-4-14(21)10-15/h3-7,9-11H,2,8,12H2,1H3,(H,22,28)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMNBLKBGIWCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)N(C(=O)C=N2)CC(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide is a synthetic derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

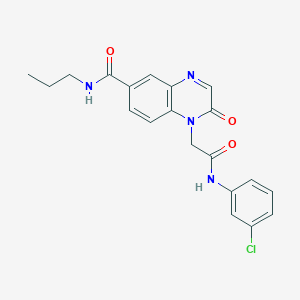

Chemical Structure

The chemical structure of the compound can be depicted as follows:

This structure features a quinoxaline core with various functional groups that contribute to its biological properties.

Research indicates that the compound exhibits significant anti-α-glucosidase activity, which is crucial for managing diabetes by inhibiting carbohydrate absorption. The inhibition mechanism involves binding to the enzyme's active site, preventing the breakdown of complex carbohydrates into glucose .

Structure-Activity Relationship (SAR)

A detailed SAR study reveals that modifications on the phenyl ring and the quinoxaline scaffold significantly affect biological activity. For instance:

- Chloro substitution at the 3-position enhances inhibitory potency against α-glucosidase.

- The introduction of methyl groups on the phenyl ring has been shown to increase binding affinity due to improved interactions with critical amino acids in the enzyme's active site .

Table 1: Summary of SAR Findings

| Compound Variant | Position of Substitution | Biological Activity |

|---|---|---|

| Base Compound | None | Moderate Inhibition |

| 3-Chloro Variant | 3-Chloro | High Inhibition |

| 4-Methyl Variant | 4-Methyl | Increased Activity |

| 2-Methyl-4-Nitro | 2-Methyl, 4-Nitro | Significantly Enhanced |

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits α-glucosidase with an IC50 value indicating potent activity. The docking studies corroborate these findings by showing favorable binding interactions within the enzyme's active site .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antidiabetic Activity : A study conducted on diabetic rats showed that administration of this compound led to a significant reduction in blood glucose levels compared to controls, suggesting its potential as an antidiabetic agent.

- Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What synthetic routes are most effective for producing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoxaline core. Key steps include:

- Amide bond formation : Reacting 3-chloroaniline with a chloroacetyl intermediate under basic conditions (e.g., DIPEA in DMF) .

- Propyl group introduction : Alkylation of the carboxamide nitrogen using propyl halides in the presence of a base like K₂CO₃ .

- Optimization : Adjust reaction temperature (70–100°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., HATU vs. EDCI for coupling efficiency). Monitor progress via TLC (silica gel, ethyl acetate/hexane) and HPLC for purity assessment .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~442.1 Da) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Solubility : Shake-flask method in PBS (pH 7.4) to guide in vivo studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data interpretation?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian09 with B3LYP/6-31G(d) to simulate NMR shifts and compare experimental vs. theoretical values (RMSD < 0.3 ppm) .

- Docking Studies : AutoDock Vina to predict binding modes with target proteins, correlating with bioactivity discrepancies (e.g., IC₅₀ variations across assays) .

- Reaction Pathway Analysis : IRC (Intrinsic Reaction Coordinate) calculations to validate proposed mechanistic steps in synthesis .

Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in liver microsomes, explaining reduced efficacy in vivo .

- Structural Analog Testing : Synthesize derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

- PK/PD Modeling : Non-compartmental analysis (NCA) to correlate plasma concentration-time profiles with observed effects .

Q. How can reaction design principles improve yield in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., amide coupling) .

- Catalyst Screening : Immobilized enzymes (e.g., lipases) for stereoselective reactions, reducing byproduct formation .

- DoE (Design of Experiments) : Use Minitab to optimize variables (temperature, stoichiometry) via central composite design .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Mechanistic Profiling : RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) in responsive vs. resistant lines .

- Membrane Permeability : PAMPA assay to assess passive diffusion differences (e.g., logP vs. efflux ratios) .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Structural and Functional Insights

Q. Which functional groups are critical for target binding, and how can they be modified?

- Methodological Answer :

- SAR Studies :

- 3-Chlorophenyl group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to hydrophobic pockets .

- Propyl carboxamide : Shorten to ethyl or extend to butyl to optimize steric interactions .

- Crystallography : Co-crystallize with target proteins (e.g., PARP-1) to identify hydrogen-bonding interactions (resolution ≤ 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.